

Application Notes and Protocols for 2-Fluoroisonicotinonitrile in Medicinal Chemistry

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Compound of Interest

Compound Name: **2-Fluoroisonicotinonitrile**

Cat. No.: **B1313781**

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of **2-Fluoroisonicotinonitrile** as a versatile building block in medicinal chemistry, particularly for the synthesis of kinase inhibitors. The protocols and data presented herein are representative examples to guide the development of novel therapeutics.

Introduction

2-Fluoroisonicotinonitrile is a valuable heterocyclic building block in drug discovery. Its key structural features—a pyridine ring, a nitrile group, and a fluorine atom—offer medicinal chemists a unique combination of properties and synthetic handles. The fluorine atom at the 2-position activates the pyridine ring for nucleophilic aromatic substitution (SNAr), allowing for the facile introduction of various amine-containing fragments. This reaction is a cornerstone in the synthesis of many kinase inhibitors, where an amino-heterocyclic core is a common pharmacophore. The nitrile group can serve as a hydrogen bond acceptor or be further elaborated into other functional groups. The pyridine nitrogen itself can also participate in crucial interactions with biological targets.

The strategic incorporation of fluorine can enhance metabolic stability, binding affinity, and other pharmacokinetic properties of a drug candidate. Therefore, **2-Fluoroisonicotinonitrile** is an attractive starting material for the synthesis of libraries of compounds targeting a wide range of kinases implicated in diseases such as cancer and autoimmune disorders.

Application: Synthesis of Kinase Inhibitors

A primary application of **2-Fluoroisonicotinonitrile** is in the synthesis of kinase inhibitors, particularly those targeting Janus kinases (JAKs), Bruton's tyrosine kinase (BTK), and Phosphoinositide 3-kinases (PI3Ks). The general synthetic strategy involves the SNAr reaction of **2-Fluoroisonicotinonitrile** with a substituted aniline or another amine-containing fragment.

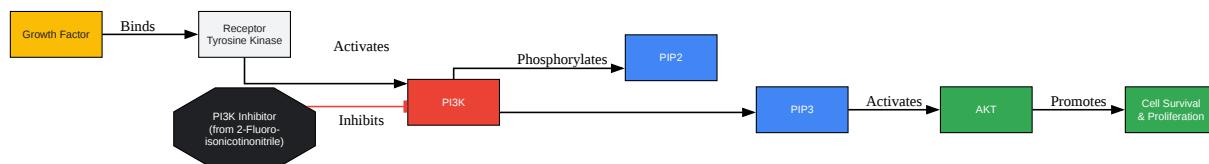
Experimental Protocols

Protocol 1: General Procedure for the Synthesis of 2-(Arylamino)isonicotinonitrile Derivatives

This protocol describes a general method for the nucleophilic aromatic substitution reaction between **2-Fluoroisonicotinonitrile** and a substituted aniline to generate a 2-(arylamino)isonicotinonitrile scaffold, a common core in many kinase inhibitors.

Reaction Scheme:

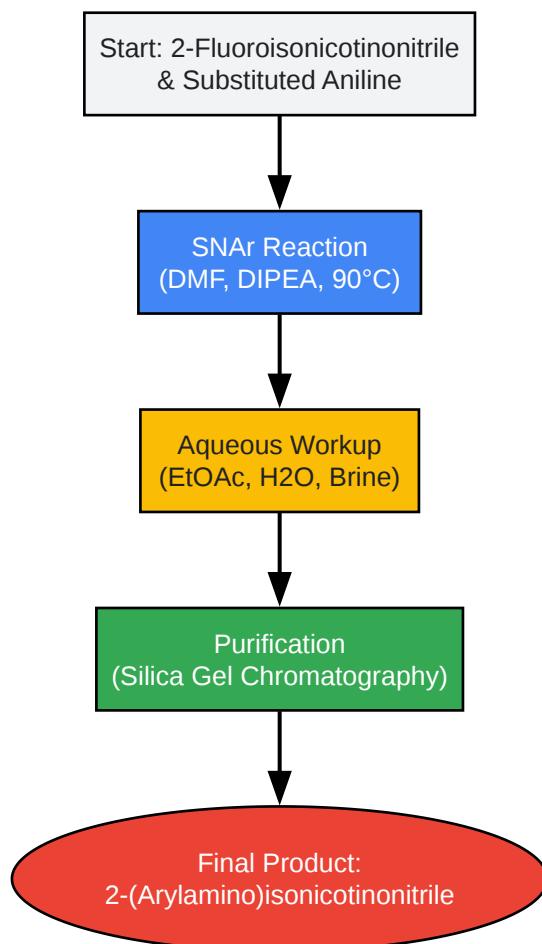
Caption: The JAK-STAT signaling pathway and the point of intervention for a JAK inhibitor.



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Caption: The PI3K/AKT signaling pathway, a key regulator of cell survival, and its inhibition.

Experimental Workflow Diagram

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Caption: A general workflow for the synthesis of 2-(arylamino)isonicotinonitrile derivatives.

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